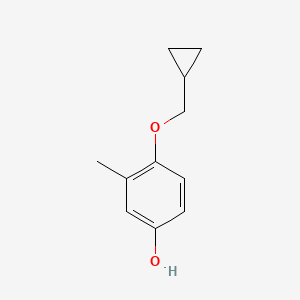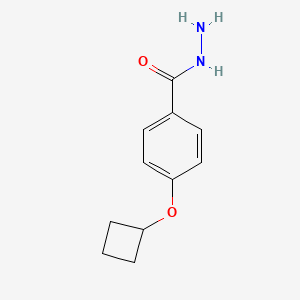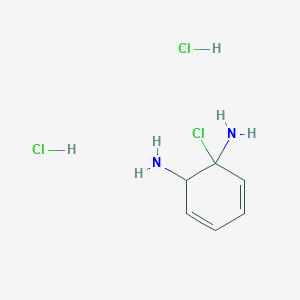
1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorine atom and two amine groups attached to a cyclohexadiene ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride typically involves the chlorination of cyclohexa-3,5-diene followed by the introduction of amine groups. One common method is the reaction of cyclohexa-3,5-diene with chlorine gas under controlled conditions to form 1-chlorocyclohexa-3,5-diene. This intermediate is then reacted with ammonia or an amine source to introduce the amine groups, resulting in the formation of 1-Chlorocyclohexa-3,5-diene-1,2-diamine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated cyclohexadiene oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a precursor for biologically active molecules.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which 1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the presence of the chlorine atom and amine groups allows for versatile interactions with various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorocyclohexa-3,5-diene-1,2-dione: This compound is similar in structure but contains a dione group instead of amine groups.
cis-Cyclohexa-3,5-diene-1,2-diol: This compound has hydroxyl groups instead of chlorine and amine groups.
Uniqueness
1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride is unique due to the presence of both chlorine and amine groups on the cyclohexadiene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C6H11Cl3N2 |
|---|---|
Molekulargewicht |
217.5 g/mol |
IUPAC-Name |
1-chlorocyclohexa-3,5-diene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H9ClN2.2ClH/c7-6(9)4-2-1-3-5(6)8;;/h1-5H,8-9H2;2*1H |
InChI-Schlüssel |
ICORKHULMLKTBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C(C=C1)(N)Cl)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


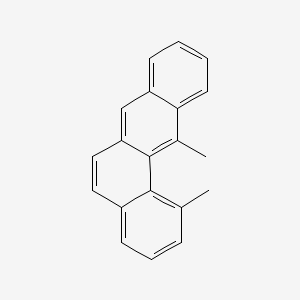

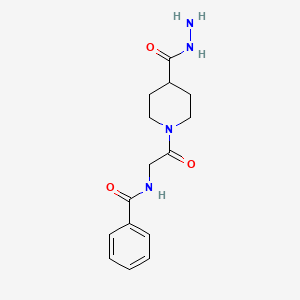
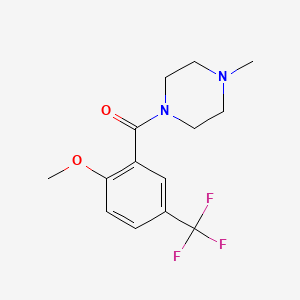
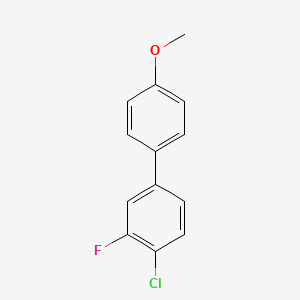
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
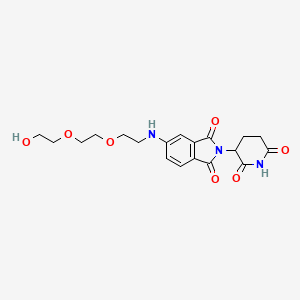

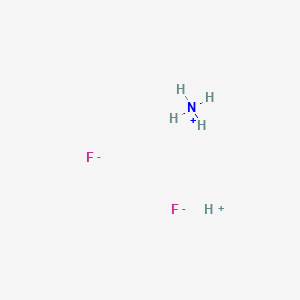
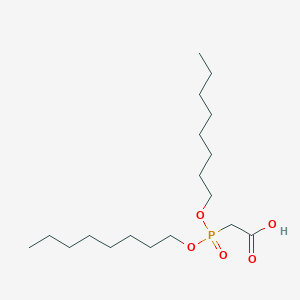
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14763515.png)
